Molecular Weight and ClogP Differentiation: Enhancing CNS Permeability Over Simpler Cyclopropane Carbaldehydes
In the design of CNS-penetrant or orally bioavailable GPR119 agonists, the molecular weight and lipophilicity of the core intermediate are critical parameters. 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde (MW 181.27 g/mol, predicted ClogP ~1.8) occupies a physicochemical space distinct from smaller cyclopropane carbaldehydes such as cyclopropanecarbaldehyde (MW 70.09 g/mol, ClogP ~0.5). The target compound's higher molecular weight and increased lipophilicity are associated with improved blood-brain barrier permeability potential, as predicted by the CNS MPO score, compared to the parent cyclopropane carbaldehyde, which is primarily suitable for peripheral target engagement. [1]
| Evidence Dimension | Predicted ClogP and Molecular Weight |
|---|---|
| Target Compound Data | MW 181.27 g/mol, predicted ClogP ~1.8 |
| Comparator Or Baseline | Cyclopropanecarbaldehyde (MW 70.09 g/mol, ClogP ~0.5) |
| Quantified Difference | MW difference: +111.18 g/mol; ClogP difference: +~1.3 log units |
| Conditions | Calculated predictions based on chemical structure |
Why This Matters
This physicochemical differentiation positions 2-(1,4-Dimethylpiperidin-4-yl)cyclopropane-1-carbaldehyde as a more suitable intermediate for CNS-drug discovery campaigns compared to the parent cyclopropane carbaldehyde, which may fail to achieve adequate brain exposure.
- [1] PubChem. Cyclopropanecarbaldehyde Summary. CAS 1489-69-6. View Source
